N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTCNGZZAFLDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide typically involves a multi-step process. One common method starts with the reaction of 4-acetylphenylamine with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Similar structure but with a methoxy group instead of a bromine atom.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the benzamide core.
Uniqueness
N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Biological Activity
N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with specific substituents:
- Acetyl group at the para position of the phenyl ring.
- Bromo and chloro substituents on the benzene ring.
This unique structure is hypothesized to contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromo and chloro) enhance lipophilicity, allowing better membrane permeability and interaction with cellular components.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered biochemical pathways.
- Receptor Modulation : It can modulate receptor functions, potentially affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Effective | 32 µg/mL |
| Escherichia coli | Moderate | 64 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | Effective | 16 µg/mL |
| Candida albicans | Moderate | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Activity
In vitro studies have shown that this compound has significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
- Cell Viability Assay : The Sulforhodamine B (SRB) assay revealed a dose-dependent decrease in cell viability.
- IC50 Values : The IC50 for MCF-7 cells was determined to be approximately 25 µM, indicating strong cytotoxic effects.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various derivatives of benzamides found that this compound displayed superior activity against MRSA compared to traditional antibiotics like vancomycin .
- Anticancer Mechanism Investigation : Research involving MCF-7 cells indicated that treatment with the compound led to increased levels of lactate dehydrogenase (LDH), suggesting necrotic cell death alongside apoptosis . Flow cytometry analysis showed an arrest in the S phase of the cell cycle, further supporting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis highlighted that the presence of halogen atoms significantly enhances antimicrobial effectiveness by improving lipophilicity and membrane penetration capabilities .
Q & A
Q. What are optimal synthetic routes for N-(4-acetylphenyl)-5-bromo-2-chlorobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 5-bromo-2-chlorobenzoic acid derivatives with 4-acetylaniline. Key steps include:
- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 50°C for 1–12 hours to form the acyl chloride intermediate .
- Amide coupling : React the acyl chloride with 4-acetylaniline in DCM or benzene under reflux (4–12 hours).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity.
Critical Variables : - Temperature : Higher temperatures (>50°C) may degrade heat-sensitive substituents.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates coupling but requires strict anhydrous conditions.
Q. How can researchers characterize the crystallographic structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD):
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/ethanol solution.
- Data Collection : Resolve halogen positions (Br, Cl) with high-resolution detectors.
- Analysis : Software like SHELX refines bond lengths/angles.
Example : A related benzamide (N-(4-chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide) showed planar amide groups and halogen-mediated π-stacking .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational exchange (e.g., restricted rotation of the acetyl group).
- DFT Calculations : Compare experimental chemical shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set).
Case Study : For 2-bromo-N-(4-chlorophenyl)butanamide, discrepancies between predicted and observed coupling constants were attributed to solvent polarity effects .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Core Modifications :
- Replace Br with electron-withdrawing groups (e.g., NO₂) to improve receptor binding .
- Substitute Cl with F to enhance metabolic stability .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., acetyl group hydrogen bonding with kinase active sites) .
Data Table :
| Substituent | Activity (IC₅₀, μM) | LogP |
|---|---|---|
| Br | 0.45 | 3.2 |
| Cl | 1.20 | 2.8 |
| CF₃ | 0.32 | 4.1 |
Q. What computational approaches predict the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Simulate degradation pathways using ChemAxon’s Reactor module.
- pKa Prediction : ADMET Predictor estimates amide group pKa (~1.5), indicating susceptibility to acidic hydrolysis .
- MD Simulations : GROMACS models solvation dynamics in aqueous buffers.
Data Contradiction Analysis
Q. Why do HPLC purity assays and LC-MS data sometimes conflict for halogenated benzamides?
- Methodological Answer :
- HPLC Limitations : Co-elution of diastereomers or degradation products (e.g., dehalogenated byproducts) may occur.
- LC-MS Validation : High-resolution MS (Q-TOF) identifies exact masses (e.g., 5-bromo-2-chlorobenzoic acid fragment at m/z 235.89 ).
Resolution : Combine orthogonal methods (HPLC-UV, LC-MS, ¹³C NMR) for cross-verification.
Experimental Design
Q. How to design assays for evaluating antimicrobial activity of this compound derivatives?
- Methodological Answer :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) via MTT assay.
Reference : A structurally similar compound (niclosamide derivative) showed activity against Trypanosoma brucei at 0.45 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
